(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound “(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” features a fused heterocyclic core of thiazolo-triazine-dione. Key structural attributes include:
- Z-configuration at the 2-position benzylidene group, ensuring stereochemical specificity.
- 2,4-Dichlorobenzylidene substituent: Electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzylidene moiety, likely influencing electronic properties and binding interactions.
Properties
Molecular Formula |
C21H15Cl2N3O4S |
|---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H15Cl2N3O4S/c1-29-16-6-3-11(8-17(16)30-2)7-15-19(27)24-21-26(25-15)20(28)18(31-21)9-12-4-5-13(22)10-14(12)23/h3-6,8-10H,7H2,1-2H3/b18-9- |
InChI Key |
ZJKCSGMBUMEWHR-NVMNQCDNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of 2,4-dichlorobenzaldehyde with 3,4-dimethoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thiosemicarbazide to form the thiazolo[3,2-b][1,2,4]triazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of more efficient catalysts, alternative solvents, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups on the benzyl ring.
Reduction: Reduction reactions may target the double bond in the benzylidene moiety.
Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of saturated benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound may be studied for its potential antimicrobial, antifungal, or anticancer properties.
Medicine
The compound could be investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-b][1,2,4]triazine core is known to interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound’s core structure distinguishes it from analogs in the evidence, which include thiazolo[3,2-a]pyrimidines , pyrimidoquinazolines , and thiazolidine-2,4-diones . Below is a comparative analysis of substituent effects and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Electronic Effects :
- The 2,4-dichlorobenzylidene group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-neutral benzylidene () or electron-donating trimethyl groups (Compound 11a, ). This may enhance electrophilic reactivity or binding affinity in biological targets.
- The 3,4-dimethoxybenzyl group provides a balance of solubility (via methoxy groups) and aromatic bulk, differing from the simpler benzyl () or furan-based substituents ().
Synthetic Yields: Compounds with furan or cyano substituents () show moderate yields (~68%), suggesting that sterically demanding groups (e.g., dichloro or dimethoxy) in the target compound might require optimized conditions for comparable efficiency.
Melting Points :
- Higher melting points (e.g., 268–269°C for Compound 12, ) correlate with increased molecular rigidity in pyrimidoquinazolines. The target compound’s melting point is unreported but expected to vary based on substituent polarity and crystallinity.
Biological Activity
The compound (2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione represents a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thiazole and triazine moiety. Its molecular formula is , and it possesses significant potential for various biological applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiazolo-triazine have shown efficacy against various bacterial strains, suggesting that the compound may also possess similar activity. In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Compounds featuring the thiazolo-triazine scaffold have been explored for their anticancer properties. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and induction of reactive oxygen species (ROS) . The presence of electron-withdrawing groups such as dichlorobenzylidene may enhance this activity by increasing the compound's reactivity towards cellular targets.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. The specific compound under discussion may exhibit similar effects, contributing to its therapeutic profile in inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of thiazole derivatives; found significant inhibition against E. coli and S. aureus strains. |
| Study 2 | Evaluated anticancer properties; demonstrated apoptosis induction in breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Assessed anti-inflammatory effects; showed reduced levels of TNF-alpha and IL-6 in vitro following treatment with thiazole compounds. |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : It may activate apoptotic pathways via ROS generation or mitochondrial dysfunction.
- Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory mediators, it can reduce inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
